Norfluoxetine N-|A-D-Glucuronide originates from fluoxetine, which is metabolized in the liver primarily through cytochrome P450 enzymes. The major metabolic pathway involves N-demethylation to form norfluoxetine, followed by conjugation with glucuronic acid to yield norfluoxetine N-|A-D-Glucuronide. This compound can be detected in biological fluids such as urine and plasma, where it plays a role in the pharmacokinetics of fluoxetine treatment .
Norfluoxetine N-|A-D-Glucuronide is classified as a glucuronide metabolite. Glucuronides are typically characterized by their increased polarity and decreased biological activity compared to their parent compounds, which aids in renal excretion. This classification places norfluoxetine N-|A-D-Glucuronide within the broader category of drug metabolites that undergo phase II metabolism.
The synthesis of norfluoxetine N-|A-D-Glucuronide generally involves enzymatic glucuronidation. Key methods include:
The enzymatic reaction often occurs in vitro using liver microsomes or recombinant UGT enzymes. Conditions such as pH, temperature, and reaction time are optimized to maximize yield and purity . The reaction can be monitored using high-performance liquid chromatography (HPLC) to assess product formation.
The molecular formula of norfluoxetine N-|A-D-Glucuronide reflects its complex structure, which includes a fluoxetine backbone linked to a glucuronic acid moiety. The structure can be represented as follows:
The three-dimensional structure can be modeled using software such as ChemDraw or molecular visualization tools like PyMOL or Chimera, allowing for detailed analysis of spatial conformations and interactions with biological targets .
Norfluoxetine N-|A-D-Glucuronide primarily participates in metabolic reactions involving:
The stability of norfluoxetine N-|A-D-Glucuronide under physiological conditions is crucial for its role as a metabolite. Studies indicate that it has a relatively stable profile in urine but can be hydrolyzed under specific conditions, impacting its pharmacokinetics .
Relevant data from studies indicate that norfluoxetine N-|A-D-Glucuronide has favorable properties for renal excretion due to its increased polarity compared to norfluoxetine .
Norfluoxetine N-|A-D-Glucuronide is primarily studied within pharmacokinetic research related to fluoxetine therapy:
Norfluoxetine N-β-D-Glucuronide (CAS 96735-72-7) is characterized as a glucuronide conjugate of norfluoxetine, the primary active metabolite of the antidepressant fluoxetine. Its systematic IUPAC name is (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]oxane-2-carboxylic acid, reflecting its complex stereochemistry [1] . The molecular formula is C₂₂H₂₄F₃NO₇ with a molecular weight of 471.42 g/mol [2] [5].
The structure features a β-glycosidic bond linking the glucuronic acid moiety to the secondary amine group of norfluoxetine. This configuration creates multiple chiral centers: the glucuronide component maintains the D-glucose configuration at C2, C3, C4, and C5 positions, while the norfluoxetine component retains the chiral center at the carbon bearing the phenoxy and phenyl groups [5] . The stereochemical integrity is crucial for enzymatic recognition and metabolic processing, as evidenced by the specific β-configuration confirmed through nuclear magnetic resonance (NMR) spectroscopy [1].
Table 1: Structural Identifiers of Norfluoxetine N-β-D-Glucuronide [1] [2] [5]
Property | Identifier |
---|---|
CAS Number | 96735-72-7 |
IUPAC Name | (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-[[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]oxane-2-carboxylic acid |
Molecular Formula | C₂₂H₂₄F₃NO₇ |
Molecular Weight | 471.42 g/mol |
InChI Key | GXZQMXPRYAFVRG-OJRVOLPLSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(CCNC2C(C(C(C(O2)C(=O)O)O)O)O)OC3=CC=C(C=C3)C(F)(F)F |
Norfluoxetine N-β-D-Glucuronide exhibits distinct physicochemical properties attributable to its glucuronide conjugation. The calculated LogP (partition coefficient) is approximately 0.1, indicating significantly higher hydrophilicity compared to norfluoxetine (LogP ~3.8) [5] [10]. This shift enhances aqueous solubility, facilitating renal excretion. Experimentally, the compound shows solubility in polar organic solvents including DMSO, MeOH, and DMF, but limited solubility in non-polar solvents [1].
The acid dissociation constant (pKa) of the carboxylic acid group is predicted at 2.65–2.85, classifying it as a moderately strong acid [2] [3]. This acidic property contributes to its ionization state at physiological pH, further enhancing water solubility. Stability studies indicate that the compound is sensitive to enzymatic hydrolysis by β-glucuronidases and requires storage at -20°C to prevent degradation [1] [2]. Crystalline forms are not reported; it typically exists as an off-white amorphous solid [1].
Table 2: Physicochemical Properties of Norfluoxetine N-β-D-Glucuronide [1] [2] [3]
Property | Value | Experimental Conditions |
---|---|---|
LogP | 0.1 (Predicted) | Calculated via XLogP3 |
Solubility | Soluble: DMSO, MeOH, DMF | Qualitative assessment (≥10 mg/mL) |
Partially soluble: Water | ||
pKa | 2.65–2.85 (Carboxylic acid) | Potentiometric titration (predicted) |
Boiling Point | 680.1±55.0 °C (Predicted) | Computational estimation |
Density | 1.47±0.1 g/cm³ (Predicted) | Computational estimation |
Storage Stability | Stable at 0 to -20 °C; hygroscopic | Long-term storage recommendation |
The synthesis of Norfluoxetine N-β-D-Glucuronide occurs primarily through enzymatic glucuronidation in the liver, mediated by UDP-glucuronosyltransferases (UGTs). The reaction involves the nucleophilic attack of norfluoxetine’s secondary amine on the anomeric carbon of UDP-α-D-glucuronic acid (UDPGA), resulting in an N-glucuronide bond [3] [9]. Key UGT isoforms implicated in this process include UGT1A3 and UGT2B7, which demonstrate high catalytic efficiency for norfluoxetine [3].
Chemical synthesis for analytical standards follows two routes:
The glucuronidation pathway is reversible under specific conditions. Bacterial β-glucuronidases in the gut can hydrolyze the conjugate, regenerating free norfluoxetine and potentially contributing to enterohepatic recirculation [3] [9]. This reversibility impacts the pharmacokinetic profile of fluoxetine-based therapies.
Norfluoxetine N-β-D-Glucuronide exhibits fundamental differences from its parent compounds in structure and function:
Metabolite profiling studies indicate that N-glucuronidation accounts for 15–20% of fluoxetine’s metabolic clearance, secondary to N-demethylation forming norfluoxetine [3] [4]. This pathway becomes clinically significant in drug interactions: fluoxetine and norfluoxetine inhibit CYP2D6 and CYP3A4, potentially shunting metabolism toward glucuronidation [4] [7].
Table 3: Comparative Analysis of Fluoxetine, Norfluoxetine, and Their Glucuronide Metabolite [3] [4] [7]
Property | Fluoxetine | Norfluoxetine | Norfluoxetine N-β-D-Glucuronide |
---|---|---|---|
Molecular Weight | 309.2 g/mol | 294.2 g/mol | 471.4 g/mol |
LogP | 3.9 | 3.8 | 0.1 |
SERT Inhibition | Potent (IC₅₀ ~1 nM) | Potent (IC₅₀ ~5 nM) | None |
Metabolic Role | Parent drug | Active metabolite | Inactive excretion conjugate |
Primary Enzymes | CYP2D6, CYP2C9 | CYP2D6 | UGT1A3, UGT2B7 |
Key Function | SSRI activity | Prolonged activity | Renal elimination |
Compounds Mentioned in Article:
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.:
CAS No.: